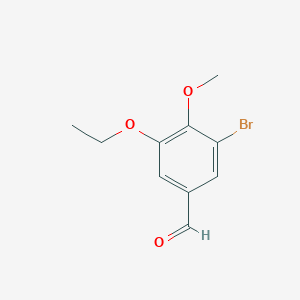

3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGQXFPWCZJUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358248 | |

| Record name | 3-bromo-5-ethoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81805-97-2 | |

| Record name | 3-bromo-5-ethoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Transmetalation:

Following oxidative addition, the next key step is transmetalation. This involves the transfer of the organic group from the organoboron reagent (e.g., a phenylboronic acid) to the palladium(II) complex. researchgate.netorganic-chemistry.org For this transfer to occur, the organoboron compound must be activated by a base. organic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate species. organic-chemistry.org This boronate then reacts with the organopalladium(II) complex, displacing the bromide ligand and transferring its organic moiety to the palladium center. This results in the formation of a new diorganopalladium(II) complex, where both the aryl group from 3-bromo-5-ethoxy-4-methoxybenzaldehyde and the organic group from the boronic acid are attached to the palladium. libretexts.org

Reductive Elimination:

The final step of the catalytic cycle is reductive elimination. libretexts.orgnih.gov In this step, the two organic groups attached to the palladium(II) center are coupled together, forming the new carbon-carbon bond of the final product. libretexts.org Simultaneously, the palladium is reduced from its +2 oxidation state back to its original 0 oxidation state, thereby regenerating the active catalyst which can then participate in a new catalytic cycle. libretexts.org The newly formed biaryl compound, a derivative of the original 3-bromo-5-ethoxy-4-methoxybenzaldehyde, is then released.

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | Arylpalladium(II) halide complex |

| Transmetalation | Transfer of an organic group from a boronate species to the arylpalladium(II) complex. | Diorganopalladium(II) complex |

| Reductive Elimination | Coupling of the two organic groups on the palladium center and regeneration of the Pd(0) catalyst. | Biaryl product and Pd(0) catalyst |

This table provides a simplified overview of the key stages in a hypothetical Suzuki-Miyaura reaction involving this compound.

It is important to note that while this mechanistic description is based on extensive studies of the Suzuki-Miyaura reaction with a wide range of aryl halides, the specific reaction kinetics and catalyst efficiencies for this compound would need to be determined experimentally. Factors such as the choice of palladium catalyst, ligands, base, and solvent can all have a significant impact on the outcome of the reaction.

Derivatization Strategies and Analogue Synthesis Based on the 3 Bromo 5 Ethoxy 4 Methoxybenzaldehyde Scaffold

Synthesis of Phenolic Derivatives, including 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

The conversion of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde to its corresponding phenolic derivative, 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, involves the selective demethylation of the methoxy (B1213986) group. This transformation is a common strategy in medicinal chemistry to introduce a hydroxyl group, which can act as a hydrogen bond donor and potentially enhance biological activity.

A general and effective method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane. The reaction typically proceeds at low temperatures to control its reactivity and minimize side reactions. The boron tribromide coordinates to the oxygen atom of the methoxy group, facilitating the cleavage of the methyl C-O bond. Subsequent workup with water hydrolyzes the resulting boron-containing intermediate to yield the desired phenol (B47542).

Another approach involves the use of strong nucleophiles like iodide ions in the presence of a proton source, often in the form of hydroiodic acid (HI) or by using a combination of a chloride salt and a proton source to generate HCl in situ. These conditions facilitate the cleavage of the methyl ether to produce the phenol and methyl iodide.

The synthesis of related brominated hydroxybenzaldehydes has been documented. For instance, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) is a known marine natural product found in red algae. nih.gov Its synthesis can provide insights into the chemical behavior of such substituted aromatic systems.

| Derivative | Starting Material | Key Reagents | Purpose of Derivatization |

| 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | This compound | Boron tribromide (BBr₃) or Hydroiodic acid (HI) | Introduction of a phenolic hydroxyl group |

Preparation of Alkoxy Analogues and Positional Isomers, such as 3-Bromo-4-ethoxy-5-methoxybenzaldehyde and 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

The synthesis of positional isomers and alkoxy analogues of this compound allows for the systematic investigation of structure-activity relationships. The placement of the bromo and alkoxy substituents on the aromatic ring can significantly influence the molecule's electronic and steric properties.

3-Bromo-4-ethoxy-5-methoxybenzaldehyde: The synthesis of this isomer can be envisioned starting from a suitably substituted precursor. For example, the bromination of 3-ethoxy-4-methoxybenzaldehyde (B45797) would likely yield a mixture of products, with the position of bromination being directed by the existing alkoxy groups. Alternatively, a multi-step synthesis could involve the selective alkylation of a dihydroxybenzaldehyde precursor.

2-Bromo-5-ethoxy-4-methoxybenzaldehyde: The preparation of this isomer would likely start from a different precursor, such as 5-ethoxy-4-methoxybenzaldehyde. Bromination of this compound would be expected to occur at the position ortho to the activating methoxy group and meta to the ethoxy group, potentially yielding the desired 2-bromo isomer. The synthesis of a related compound, 2-bromo-4,5-dimethoxybenzaldehyde, has been achieved through the bromination of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) using reagents like bromine in acetic acid or potassium bromate (B103136) with hydrobromic acid. acs.orgtandfonline.comsunankalijaga.org This established methodology can be adapted for the synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde.

| Isomer/Analogue | Potential Starting Material | Key Reaction Type |

| 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | 3-ethoxy-4-methoxybenzaldehyde | Electrophilic Aromatic Bromination |

| 2-Bromo-5-ethoxy-4-methoxybenzaldehyde | 5-ethoxy-4-methoxybenzaldehyde | Electrophilic Aromatic Bromination |

Functionalization of the Aldehyde Moiety to Yield Diverse Chemical Classes

The aldehyde group of this compound is a highly reactive functional handle that can be transformed into a wide array of other chemical functionalities, thereby expanding the chemical space accessible from this scaffold.

Carboxylic Acids and Esters

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-5-ethoxy-4-methoxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system.

Alternatively, the aldehyde can be converted to an ester, such as ethyl 3-Bromo-5-ethoxy-4-methoxybenzoate. This can be achieved through a two-step process involving initial oxidation to the carboxylic acid followed by esterification, or more directly through oxidative esterification. The resulting ester can then be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. The synthesis of the related 3-bromo-5-ethoxybenzoic acid has been reported via the hydrolysis of its corresponding ethyl ester. rsc.org

Alcohols and Amines through Reductive Amination and Related Reactions

Reduction of the aldehyde group affords the corresponding benzyl (B1604629) alcohol, (3-bromo-5-ethoxy-4-methoxyphenyl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. numberanalytics.comlibretexts.orgresearchgate.netugm.ac.idacs.org This reaction is generally high-yielding and chemoselective for the aldehyde in the presence of the aromatic bromide and ether functionalities.

Furthermore, the aldehyde can serve as a substrate in reductive amination reactions to produce primary, secondary, or tertiary amines. This one-pot reaction typically involves the initial formation of an imine by reacting the aldehyde with ammonia (B1221849) or a primary or secondary amine, followed by in-situ reduction of the imine with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netnih.govtandfonline.comnih.govresearchgate.net This versatile reaction allows for the introduction of a wide range of nitrogen-containing substituents.

Imines, Oximes, and Hydrazones

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines (Schiff bases). acs.orgtandfonline.comresearchgate.netorganic-chemistry.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, this compound oxime. google.comgoogle.comwikipedia.orgwikipedia.orgias.ac.in Oximes are valuable synthetic intermediates and can exist as E and Z isomers.

Similarly, condensation with hydrazine (B178648) (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine) affords hydrazones. rsc.orgresearchgate.netorganic-chemistry.orgnih.gov These derivatives are often crystalline solids and can be useful for characterization purposes or as precursors for further synthetic transformations. The synthesis of hydrazones from various substituted benzaldehydes is a well-established process. ugm.ac.id

| Derivative Class | Key Reagent(s) | Resulting Functional Group |

| Carboxylic Acids | KMnO₄, Ag₂O | -COOH |

| Esters | Oxidizing agent, Alcohol | -COOR |

| Alcohols | NaBH₄ | -CH₂OH |

| Amines | NH₃ or RNH₂ or R₂NH, Reducing agent | -CH₂NH₂, -CH₂NHR, -CH₂NR₂ |

| Imines | RNH₂ | -CH=NR |

| Oximes | NH₂OH | -CH=NOH |

| Hydrazones | N₂H₄ or RNHNH₂ | -CH=NNH₂, -CH=NNHR |

Construction of Fused Heterocyclic Systems Utilizing the Benzaldehyde (B42025) Core (e.g., Benzofuran (B130515) and Other Related Scaffolds)

The this compound scaffold can be utilized in the synthesis of fused heterocyclic systems, with benzofurans being a prominent example. These syntheses often require prior modification of the starting material to introduce the necessary functionalities for cyclization.

A common strategy for benzofuran synthesis involves the reaction of an o-hydroxybenzaldehyde with a compound containing an activated methylene (B1212753) group. Therefore, the starting material, this compound, would first need to be converted to its phenolic analogue, 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, as described in section 4.1. This phenolic aldehyde can then undergo reactions such as the Perkin reaction or related condensations to form the benzofuran ring system. jocpr.comnih.gov

Another modern approach involves the palladium- or copper-catalyzed coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization. nih.govorganic-chemistry.org To apply this to the current scaffold, one would need to synthesize an o-iodophenol derivative from the starting benzaldehyde.

Furthermore, base-mediated cyclocondensation of 2-hydroxybenzaldehydes with reagents like 3-bromo-1-(arylsulfonyl)propenes can afford 2-substituted benzofurans. psu.edursc.org The synthesis of benzofurans from salicylaldehydes and alkynes is also a known transformation. researchgate.netresearchgate.net

The specific reaction conditions and the choice of coupling partner would determine the substitution pattern on the resulting benzofuran ring. These strategies highlight the potential of this compound as a precursor for more complex, fused heterocyclic structures.

Spectroscopic Characterization and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for 3-Bromo-5-ethoxy-4-methoxybenzaldehyde is not widely available in published literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds and established principles of NMR theory.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the ethoxy and methoxy (B1213986) groups. The aldehyde proton (CHO) would typically appear as a singlet in the downfield region, around 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. The two aromatic protons would likely appear as singlets, given their para relationship and the lack of adjacent protons for coupling. Their chemical shifts would be influenced by the electronic effects of the bromo, ethoxy, and methoxy substituents. The ethoxy group would present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a characteristic ethyl pattern. The methoxy group protons (-OCH₃) would be observed as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde would be the most downfield signal, typically in the range of 190-195 ppm. The aromatic carbons would appear in the region of 110-160 ppm, with their specific shifts dictated by the attached substituents. The carbons of the ethoxy and methoxy groups would be found in the upfield region of the spectrum.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would show correlations between the coupled protons of the ethoxy group, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 9.8-10.0 | Singlet |

| Aromatic H | 7.2-7.5 | Singlet |

| Aromatic H | 7.0-7.3 | Singlet |

| Methoxy H (-OCH₃) | 3.8-4.0 | Singlet |

| Ethoxy H (-OCH₂CH₃) | 4.0-4.2 | Quartet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde C=O | 190-195 |

| Aromatic C-Br | 110-120 |

| Aromatic C-O (ethoxy) | 145-155 |

| Aromatic C-O (methoxy) | 150-160 |

| Other Aromatic C | 110-130 |

| Methoxy C (-OCH₃) | 55-60 |

| Ethoxy C (-OCH₂CH₃) | 60-65 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the range of 1680-1700 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching vibrations of the ether linkages (ethoxy and methoxy groups) would appear in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration would be expected in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be observable, though typically weaker than in the IR spectrum. The symmetric stretching of the C-O bonds and the C-Br bond may also give rise to characteristic Raman signals.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1680-1700 |

| Aldehyde | C-H Stretch | 2720-2820 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic Ring | C-H Stretch | >3000 |

| Ether (C-O-C) | C-O Stretch | 1000-1300 |

| Alkyl (C-H) | C-H Stretch | 2850-2960 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₀H₁₁BrO₃), HRMS would provide an exact mass measurement that can confirm its molecular formula. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation pathways. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (•CHO) or a hydrogen atom. The ether linkages could also cleave, leading to the loss of ethyl or methyl radicals.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M(⁷⁹Br)]⁺ | 257.9891 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and intermolecular interactions in the solid state. To date, there are no publicly available crystal structures for this compound in crystallographic databases.

Should a suitable single crystal be grown, X-ray diffraction analysis would reveal the three-dimensional arrangement of the molecule in the crystal lattice. This would confirm the substitution pattern on the benzene (B151609) ring and provide insights into the conformation of the ethoxy and methoxy groups. Furthermore, it would elucidate any significant intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the packing of the molecules in the solid state.

Advanced Spectroscopic Analysis of Reaction Intermediates and Products

The spectroscopic techniques described above are also crucial for monitoring chemical reactions involving this compound and for characterizing its reaction intermediates and products. For instance, during the synthesis of this compound, techniques like in-situ IR or NMR spectroscopy could be used to track the disappearance of starting materials and the appearance of the product in real-time.

When this compound is used as a reactant, these spectroscopic methods are essential for identifying the structure of the resulting products. For example, if the aldehyde is reduced to an alcohol, IR spectroscopy would show the appearance of a broad O-H stretching band and the disappearance of the C=O stretch. NMR spectroscopy would show the aldehyde proton signal being replaced by signals corresponding to the benzylic alcohol protons. Mass spectrometry would confirm the change in molecular weight corresponding to the addition of two hydrogen atoms.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Ethoxy 4 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-Bromo-5-ethoxy-4-methoxybenzaldehyde, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in determining its fundamental characteristics. researchgate.net

These calculations would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the atoms. The electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), could also be determined. The energy gap between the HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | Data not available |

| C=O Bond Length | Data not available |

| C-O (methoxy) Bond Length | Data not available |

| C-O (ethoxy) Bond Length | Data not available |

| C-C-C (ring) Bond Angle | Data not available |

| O=C-H Bond Angle | Data not available |

| C-O-C (ether) Bond Angle | Data not available |

| Dihedral Angle (Benzene ring - Aldehyde) | Data not available |

Note: Specific values are hypothetical and would require actual DFT calculations to be performed.

Conformational Analysis and Energy Minimization Studies

The presence of rotatable bonds, specifically in the ethoxy and methoxy (B1213986) substituents, suggests that this compound can exist in multiple conformations. Conformational analysis is crucial to identify the most stable arrangement of the molecule, which corresponds to the global minimum on the potential energy surface.

Energy minimization studies, often performed in conjunction with DFT, would systematically explore the potential energy surface by rotating these flexible bonds. By calculating the relative energies of different conformers, the most energetically favorable conformation can be identified. This information is vital as the molecular conformation significantly influences its physical properties and biological activity. For similar molecules, the energy differences between conformers can be very small. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus. While not always perfectly matching experimental values, they provide a valuable tool for assigning peaks in an experimental spectrum.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can also be computed. researchgate.net These calculated frequencies correspond to the various vibrational modes of the molecule, such as the stretching of the C=O bond in the aldehyde group or the C-H bonds in the aromatic ring and alkyl groups.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (Aldehyde H) | Data not available |

| ¹³C NMR Chemical Shift (Carbonyl C) | Data not available |

| IR Vibrational Frequency (C=O stretch) | Data not available |

Note: Specific values are hypothetical and would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can offer insights into its dynamic behavior over time. An MD simulation of this compound would involve calculating the trajectory of each atom by solving Newton's equations of motion.

This approach allows for the exploration of the molecule's conformational flexibility in a simulated environment, such as in a solvent. Furthermore, MD simulations can be used to study intermolecular interactions, for instance, how the molecule might interact with a biological target like a protein. These simulations can provide a deeper understanding of the molecule's behavior in a more realistic, dynamic context. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Designed Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no specific biological activity has been reported for this compound, QSAR methodologies could be applied to virtually designed derivatives to predict their potential activities.

In a hypothetical QSAR study, a library of derivatives could be created by modifying the substituents on the benzaldehyde (B42025) core. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. A mathematical model would then be developed to relate these descriptors to a hypothetical biological activity. This approach could guide the synthesis of new compounds with potentially enhanced desired properties.

Applications of 3 Bromo 5 Ethoxy 4 Methoxybenzaldehyde in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Multistep Organic Syntheses

The reactivity of the aldehyde functional group, combined with the potential for further transformations of the substituted aromatic ring, positions 3-Bromo-5-ethoxy-4-methoxybenzaldehyde as a useful intermediate in multistep synthetic sequences. Two notable examples demonstrate its application in creating more complex molecular structures.

One key application is its reduction to the corresponding benzyl (B1604629) alcohol. The aldehyde group can be selectively reduced to a primary alcohol, yielding (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol. This transformation is a fundamental reaction in organic synthesis, converting a planar carbonyl group into a tetrahedral carbon with a hydroxyl group, which can then be used in a variety of subsequent reactions, such as ether or ester formation, or as a protecting group. A standard and efficient method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system, such as an ethanol/THF mixture, under mild conditions.

Another significant application of this compound is its use in condensation reactions to form new carbon-carbon double bonds. Specifically, it can react with active methylene (B1212753) compounds, such as N,N-dimethylbarbituric acid, in a Knoevenagel condensation. This reaction typically takes place in the presence of a base and results in the formation of 5-[(3-Bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione. This type of product, a benzylidene barbituric acid derivative, is of interest in medicinal chemistry due to the broad-spectrum biological activities associated with this class of compounds. nih.gov

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Sodium borohydride (NaBH₄) | (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol | Reduction |

| This compound | N,N-dimethylbarbituric acid | 5-[(3-Bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | Knoevenagel Condensation |

Role in the Synthesis of Complex Natural Products and Analogues

Currently, there is no readily available scientific literature that documents the use of this compound in the total synthesis of complex natural products or their analogues.

Precursor in the Preparation of Fine Chemicals and Agrochemicals

The derivatives of this compound have potential applications in the fields of fine chemicals and agrochemicals. For instance, the product of its reduction, (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol, is described as a versatile intermediate in pharmaceutical and agrochemical research. The presence of the halogen and alkoxy groups on the aromatic ring can influence the biological activity and physicochemical properties of molecules, making it a potentially valuable scaffold for the development of new active compounds. However, specific examples of commercial fine chemicals or agrochemicals derived from this precursor are not detailed in the available literature.

Development of Novel Synthetic Methodologies Employing the Compound as a Key Synthon

There is no evidence in the current scientific literature to suggest that this compound has been used as a key synthon in the development of novel synthetic methodologies.

Exploration of 3 Bromo 5 Ethoxy 4 Methoxybenzaldehyde As a Chemical Scaffold in Medicinal Chemistry Research

Design Principles for Bioactive Derivatives Based on the Substituted Benzaldehyde (B42025) Framework

The design of bioactive derivatives from the substituted benzaldehyde framework is guided by several key principles aimed at optimizing pharmacological activity while minimizing toxicity. The inherent reactivity of the aldehyde group, coupled with the electronic and steric properties of the substituents on the benzene (B151609) ring, provides a rich platform for chemical modification. acs.org

One fundamental design strategy involves leveraging the aldehyde functional group for the formation of various Schiff bases, hydrazones, and other condensation products. This approach allows for the introduction of diverse functionalities, thereby expanding the chemical space and enabling interactions with a wide range of biological targets. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the reactivity of the aldehyde. Electron-withdrawing groups, such as the bromo substituent in 3-Bromo-5-ethoxy-4-methoxybenzaldehyde, can enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles in biological systems. Conversely, electron-donating groups, like the ethoxy and methoxy (B1213986) groups, can modulate the electronic distribution and lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Structure-activity relationship (SAR) studies are central to the design process. scienceopen.com These studies systematically evaluate how variations in the structure of the benzaldehyde derivatives affect their biological activity. For instance, the position and nature of substituents on the benzene ring can significantly impact the binding affinity of the molecule to its target protein. The strategic placement of bulky groups can introduce steric hindrance, which can either enhance selectivity for a specific target or prevent unwanted off-target interactions. acs.org The combination of bromo, ethoxy, and methoxy groups in the 3, 5, and 4 positions, respectively, presents a unique substitution pattern that can be exploited to fine-tune the biological activity of its derivatives.

Table 1: Key Design Principles for Substituted Benzaldehyde Derivatives

| Design Principle | Rationale | Example Application |

|---|---|---|

| Functional Group Modification | The aldehyde group can be converted to other functional groups (e.g., alcohols, carboxylic acids) to alter reactivity and biological targets. | Reduction of the aldehyde to a primary alcohol to explore different binding interactions. |

| Schiff Base/Hydrazone Formation | Introduction of diverse substituents through condensation reactions to create a library of compounds for screening. | Reaction with various amines or hydrazines to generate derivatives with potential antimicrobial or anticancer activity. |

| Bioisosteric Replacement | Replacing substituents with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. | Substituting the bromo group with a chloro or fluoro group to modulate electronic effects and lipophilicity. |

| Introduction of Heterocyclic Moieties | Incorporation of heterocyclic rings to enhance biological activity, improve solubility, and introduce additional points for hydrogen bonding. | Condensation with reagents to form benzothiazole (B30560) or benzimidazole (B57391) derivatives. nih.govnih.gov |

| Modulation of Lipophilicity | Altering the balance between hydrophilic and lipophilic properties to optimize cell permeability and overall bioavailability. | Varying the length of the alkoxy chain (e.g., replacing ethoxy with propoxy) to fine-tune lipophilicity. |

Synthesis and Evaluation of Derivatives for Antimicrobial Activity

The substituted benzaldehyde scaffold has been a fruitful starting point for the synthesis of novel antimicrobial agents. The aldehyde functionality readily undergoes condensation reactions with various amines, hydrazines, and other nucleophiles to yield a diverse array of derivatives, including Schiff bases and hydrazones, which have demonstrated significant antimicrobial properties.

The antimicrobial activity of benzaldehyde derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, they can interact with the microbial cell membrane, leading to its disruption and leakage of intracellular components. ekb.eg Additionally, these compounds can inhibit crucial enzymes involved in microbial metabolism or replication. The specific substituents on the benzaldehyde ring play a critical role in determining the spectrum and potency of antimicrobial activity. Halogenation and the presence of hydroxyl or alkoxy groups can significantly influence the compound's lipophilicity and electronic properties, thereby affecting its ability to penetrate microbial cell walls and interact with intracellular targets. researchgate.net

For example, studies on various substituted salicylaldehydes (2-hydroxybenzaldehydes) have shown that the introduction of halogen or nitro groups can lead to highly potent antimicrobial activity against a range of bacteria and fungi. researchgate.net While unsubstituted benzaldehyde may show minimal activity, the addition of specific functional groups is crucial for conferring significant antimicrobial properties. researchgate.net

Table 2: Antimicrobial Activity of Selected Benzaldehyde Derivatives

| Compound Type | Target Microorganisms | Key Structural Features for Activity |

|---|---|---|

| Halogenated Salicylaldehydes | Aspergillus niger, Bacillus cereus, Candida albicans, Escherichia coli, Staphylococcus epidermidis | Presence of halogen (e.g., bromine, chlorine) and hydroxyl groups. researchgate.net |

| Thiosemicarbazones | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | The thiosemicarbazone moiety is crucial for activity. ijpsr.com |

| Quaternary Ammonium (B1175870) Acylhydrazones | Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) | The presence of a quaternary ammonium group enhances activity against bacterial cell walls. mdpi.com |

The synthesis of derivatives from this compound for antimicrobial evaluation would likely involve the condensation of the aldehyde with various nitrogen-containing nucleophiles to produce Schiff bases, hydrazones, or semicarbazones. The resulting compounds would then be screened against a panel of clinically relevant bacteria and fungi to determine their minimum inhibitory concentrations (MICs). The unique substitution pattern of the starting material, with its combination of a halogen and two alkoxy groups, provides a promising foundation for the development of novel antimicrobial agents with potentially unique mechanisms of action.

Investigation of Derivatives in Anti-inflammatory Research

The substituted benzaldehyde framework has also been explored for the development of novel anti-inflammatory agents. Inflammation is a complex biological response involving various mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. nih.govnih.gov Derivatives of benzaldehydes have been shown to modulate these inflammatory pathways.

Several studies have demonstrated the anti-inflammatory potential of benzaldehyde derivatives isolated from natural sources, such as marine fungi. nih.govacs.orgresearchgate.net These compounds have been shown to inhibit the production of NO and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes in macrophage cell lines. nih.govacs.orgresearchgate.net The mechanism of action often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes. nih.gov

For instance, certain benzaldehyde derivatives have been found to suppress the activation of NF-κB by preventing the phosphorylation of its inhibitory protein, IκB. nih.gov Furthermore, some derivatives can induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties, through the activation of the Nrf2 transcription factor. nih.gov

A study on 3-Bromo-4,5-dihydroxybenzaldehyde (B99904), a related bromophenol, demonstrated its ability to alleviate inflammatory responses in both in vivo models of atopic dermatitis and in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net This compound was found to suppress the production of interleukin-6 and inhibit the phosphorylation of NF-κB and STAT1, key signaling molecules in inflammation. nih.gov Given these findings, it is plausible that derivatives of this compound could also exhibit significant anti-inflammatory effects.

Table 3: Anti-inflammatory Mechanisms of Benzaldehyde Derivatives

| Derivative Type | Mechanism of Action | Key Molecular Targets |

|---|---|---|

| Fungal Benzaldehydes | Inhibition of NO and PGE2 production. nih.govacs.orgresearchgate.net | iNOS, COX-2. nih.govacs.orgresearchgate.net |

| Fungal Benzaldehydes | Suppression of pro-inflammatory cytokine secretion. nih.gov | TNF-α, IL-1β, IL-6. nih.gov |

| Fungal Benzaldehydes | Inactivation of the NF-κB pathway. nih.gov | IκB phosphorylation. nih.gov |

| Fungal Benzaldehydes | Induction of Heme Oxygenase-1 (HO-1) expression. nih.gov | Nrf2 translocation. nih.gov |

| 3-Bromo-4,5-dihydroxybenzaldehyde | Inhibition of pro-inflammatory cytokine production and signaling. nih.gov | IL-6, NF-κB, STAT1. nih.gov |

Development of Derivatives as Potential Anticancer Agents

The development of novel anticancer agents is a critical area of medicinal chemistry research, and substituted benzaldehydes have emerged as a promising scaffold for this purpose. The antiproliferative activity of benzaldehyde derivatives has been demonstrated against various cancer cell lines, and their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and progression.

The introduction of specific substituents on the benzaldehyde ring can significantly enhance its anticancer potency. For example, the presence of methoxy groups, as seen in this compound, has been associated with potent antiproliferative effects in certain classes of compounds. Hydrazone derivatives of salicylaldehydes bearing methoxy substituents have shown significant growth-inhibitory effects on leukemia cell cultures. mdpi.com

Recent research has highlighted the potential of benzaldehyde and its derivatives to overcome therapy resistance in cancer. news-medical.net For instance, benzaldehyde has been shown to inhibit the growth of pancreatic cancer cells that are resistant to radiation therapy and certain targeted therapies. news-medical.net The proposed mechanism involves the disruption of the interaction between the signaling protein 14-3-3ζ and phosphorylated histone H3, a key interaction for cancer cell survival and treatment resistance. news-medical.net

Furthermore, derivatives of bromophenols, which share structural similarities with this compound, have been synthesized and evaluated for their anticancer activities. mdpi.com Some of these derivatives have been shown to inhibit the viability and induce apoptosis in leukemia cells. mdpi.com The synergistic effect of a bromo substituent and alkoxy groups could potentially lead to derivatives with enhanced anticancer efficacy.

Table 4: Anticancer Activity of Benzaldehyde Derivatives

| Derivative Class | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| Salicylaldehyde Benzoylhydrazones | Leukemia cell lines, Breast adenocarcinoma (MCF-7, MDA-MB-231) | Growth-inhibitory effects, particularly against leukemia cells. mdpi.com |

| Benzaldehyde | Therapy-resistant pancreatic cancer cells | Inhibition of cell growth, synergizes with radiation. news-medical.net |

| Bromophenol Derivatives | Leukemia K562 cells | Inhibition of cell viability and induction of apoptosis. mdpi.com |

| Quinolone-based Benzothiazoles | Breast cancer (MCF-7) | Antitumor activity with low IC50 values. nih.gov |

Exploration of Derivatives as Enzyme Modulators and Inhibitors

A significant area of investigation for benzaldehyde derivatives has been the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the treatment of Alzheimer's disease. nih.gov The degradation of the neurotransmitter acetylcholine (B1216132) by these enzymes is implicated in the cognitive decline associated with the disease. nih.gov Derivatives of benzaldehyde have been designed to interact with the active sites of these enzymes, thereby preventing the breakdown of acetylcholine. nih.gov

Furthermore, benzaldehyde derivatives have been explored as inhibitors of carbonic anhydrases (CAs), particularly isoforms like CA IX that are overexpressed in hypoxic tumors and are considered valuable targets for anticancer drug development. nih.gov The design of these inhibitors often involves incorporating a zinc-binding group, such as a sulfonamide, which interacts with the zinc ion in the enzyme's active site, while the rest of the molecule, potentially derived from a substituted benzaldehyde, occupies adjacent pockets, conferring selectivity and potency.

The structural features of this compound, including its aromatic ring and various substituents, make it an attractive starting point for the design of enzyme inhibitors. The bromo, ethoxy, and methoxy groups can be modified to optimize interactions with the target enzyme's active site, potentially leading to the development of potent and selective inhibitors for a variety of therapeutic targets.

Role in the Synthesis of Advanced Pharmaceutical Intermediates (e.g., Precursors to Apremilast (B1683926) and Other Therapeutic Agents)

This compound serves as a valuable building block in the synthesis of more complex and biologically active molecules, including advanced pharmaceutical intermediates. Its utility stems from the presence of multiple functional groups that can be selectively manipulated to construct intricate molecular architectures. The aldehyde group is a versatile handle for carbon-carbon bond formation and the introduction of various heterocyclic systems. The bromo substituent provides a site for cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of aryl or vinyl groups.

While specific literature directly detailing the use of this compound as a precursor to apremilast was not prominently found in the initial search, its structural features are highly relevant to the synthesis of related compounds. Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat psoriasis and psoriatic arthritis, contains a substituted phthalimide (B116566) core. The synthesis of such structures often involves intermediates with similar substitution patterns to this compound.

The general synthetic utility of substituted benzaldehydes is well-established. They are key starting materials in the synthesis of a wide range of pharmaceuticals and other fine chemicals. The ability to perform one-pot, multi-step reactions starting from substituted benzaldehydes is an area of active research aimed at improving synthetic efficiency and reducing waste. liberty.edu The unique combination of bromo, ethoxy, and methoxy substituents on the benzaldehyde ring makes this particular compound a specialized and potentially valuable intermediate for the synthesis of novel therapeutic agents.

Integration into Larger Heterocyclic Systems for Enhanced Biological Properties

The incorporation of the this compound scaffold into larger heterocyclic systems is a powerful strategy for enhancing biological activity and exploring new chemical space. Heterocyclic compounds are ubiquitous in medicinal chemistry and are found in the structures of a vast number of approved drugs. The introduction of a substituted benzaldehyde moiety into a heterocyclic framework can significantly modulate the physicochemical properties and biological activity of the resulting molecule.

One common approach is the condensation of the aldehyde with various bifunctional reagents to construct heterocyclic rings such as benzimidazoles, benzothiazoles, and quinolones. nih.govnih.gov For example, the reaction of a substituted benzaldehyde with an o-phenylenediamine (B120857) derivative can yield a 2-substituted benzimidazole, a privileged scaffold in drug discovery with a wide range of biological activities, including antidiabetic and antioxidant properties. acs.org

Similarly, the integration of the benzaldehyde scaffold into benzothiazole systems has led to the development of potent anticancer agents. nih.gov The resulting derivatives have shown significant activity against various cancer cell lines, and their mechanism of action can involve the inhibition of key enzymes or the disruption of cellular signaling pathways. nih.gov

The presence of the bromo, ethoxy, and methoxy groups on the benzaldehyde ring provides additional opportunities for diversification and fine-tuning of the biological properties of the resulting heterocyclic systems. The bromo group can serve as a handle for further functionalization via cross-coupling reactions, while the alkoxy groups can influence the solubility, lipophilicity, and metabolic stability of the final compounds. This versatility makes this compound a valuable building block for the synthesis of novel and complex heterocyclic compounds with enhanced therapeutic potential.

Scaffold Modification for Targeted Engagement with Specific Biological Pathways (e.g., STING Agonist Design)

The innate immune system is a critical line of defense against pathogens and cancerous cells. A key pathway in this system is the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. Activation of STING (Stimulator of Interferon Genes) has emerged as a promising strategy in cancer immunotherapy. This has led to a significant research effort to discover and develop small-molecule STING agonists. The this compound scaffold has garnered attention in medicinal chemistry as a versatile starting point for the synthesis of such agonists. Its substituted benzene ring allows for systematic modifications to explore structure-activity relationships (SAR) and optimize engagement with the STING protein.

Research into STING agonists has demonstrated that specific structural modifications to the benzaldehyde scaffold are crucial for potent activity. The design of novel STING agonists often involves a strategy of mimicking the natural ligand of STING, cyclic GMP-AMP (cGAMP), or targeting allosteric sites on the protein. The this compound core provides a rigid framework to which various functional groups can be appended to interact with key residues in the STING binding pocket.

A notable example of scaffold modification involves the synthesis of derivatives that can engage with the STING protein and induce its active conformation. While direct studies on this compound are limited in publicly available research, a closely related analog, 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, has been utilized in the design of oral STING agonists. ontosight.ai In this research, the bromo-ethoxy-methoxybenzaldehyde moiety served as a key intermediate. ontosight.ai The aldehyde group of this scaffold is a versatile chemical handle for further elaboration. For instance, it can be converted into other functional groups that are crucial for interaction with the STING protein.

The general strategy for modifying the this compound scaffold for STING agonist design involves several key steps. Initially, the aldehyde functional group is typically transformed into a more complex side chain. This is often achieved through reactions such as condensation, oxidation, or reduction, followed by the coupling of various moieties. These appended groups are designed to interact with specific amino acid residues within the STING binding site, thereby stabilizing the active dimeric form of the protein.

For example, the bromine atom on the aromatic ring can be utilized for cross-coupling reactions to introduce further diversity. The ethoxy and methoxy groups also play a significant role in modulating the electronic properties and conformation of the molecule, which can influence its binding affinity and cellular permeability.

The following table summarizes hypothetical modifications to the this compound scaffold and the rationale for these changes in the context of STING agonist design, based on established principles of medicinal chemistry and findings from related molecules.

| Scaffold Position | Modification | Rationale for STING Agonist Design |

| Aldehyde (CHO) | Conversion to a carboxylic acid or bioisostere | To mimic the phosphate (B84403) groups of cGAMP and form salt bridge interactions with positively charged residues like Arginine (R238) in the STING binding pocket. acs.org |

| Aldehyde (CHO) | Reductive amination to introduce an amine | To introduce a basic center that can form hydrogen bonds with key residues such as Serine (S162) or Threonine (T263). acs.org |

| Bromine (Br) | Suzuki or Sonogashira cross-coupling | To introduce larger aromatic or heteroaromatic systems that can engage in π-π stacking interactions within the binding site. |

| Ethoxy (OCH2CH3) | Variation of the alkyl chain length or introduction of cyclic ethers | To optimize hydrophobic interactions and improve pharmacokinetic properties. |

| Methoxy (OCH3) | Demethylation to a hydroxyl group | To introduce a hydrogen bond donor/acceptor group. |

Detailed structure-activity relationship (SAR) studies are crucial to guide the optimization of lead compounds. For instance, in the development of a series of STING agonists, it was found that the presence of a fluorine atom could form an intramolecular hydrogen bond, mimicking a more complex ring system and enhancing chemical stability without compromising STING binding affinity. acs.org The following table illustrates the impact of specific substitutions on STING-activating activity and binding affinity for a series of compounds derived from a related scaffold.

| Compound | Modification from Lead Scaffold | Cellular STINGHAQ Activation (EC50, μM) | STINGWT Binding Affinity (IC50, μM) |

| 2aa | No fluorine for intramolecular H-bond | >100 | >100 |

| 2ab | Fluorine introduced for intramolecular H-bond | 15.6 | 49.8 |

| 2ac | Chlorine in place of fluorine | 14.5 | 77.2 |

| 2cf | Carboxyl group replaced with N-methoxyamide | Maintained activity | Data not specified |

Data adapted from a study on related STING agonists. acs.org

The data indicate that the introduction of a fluorine atom to form an intramolecular hydrogen bond (compound 2ab ) significantly improves both cellular activity and binding affinity compared to the unsubstituted analog (2aa ). acs.org Replacing fluorine with chlorine (2ac ) maintained cellular activity, possibly due to improved permeability, despite a slight decrease in binding affinity. acs.org Furthermore, bioisosteric replacement of the carboxyl group with an N-methoxyamide (2cf ) was well-tolerated, demonstrating the potential for further modification at this position to fine-tune the compound's properties. acs.org

Future Research Perspectives and Emerging Trends

Innovations in Environmentally Benign and Catalytic Synthetic Approaches for Aromatic Aldehydes

The synthesis of aromatic aldehydes is progressively moving away from traditional methods that often rely on stoichiometric and sometimes hazardous reagents. The future for synthesizing compounds like 3-Bromo-5-ethoxy-4-methoxybenzaldehyde lies in the adoption of green chemistry principles. Research is increasingly focused on catalytic methods that offer high efficiency and selectivity while minimizing waste.

Recent advancements in this area include the use of solid acid catalysts, such as zeolites and metal oxides, which can be easily recovered and reused, reducing the environmental footprint of the synthesis. researchgate.net Photocatalysis and electrocatalysis are also emerging as powerful tools, utilizing light or electrical energy to drive reactions under mild conditions, thus avoiding the need for high temperatures and harsh chemicals. rsc.org For the synthesis of substituted benzaldehydes, chemo-enzymatic methods are gaining traction, offering unparalleled selectivity and operating in aqueous media, which further enhances the environmental friendliness of the process. The development of these sustainable catalytic systems will be crucial for the large-scale and responsible production of this compound and its derivatives.

Application of Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatives

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is fundamental to unlocking their full potential. Advanced spectroscopic techniques are indispensable in this endeavor. While routine techniques like NMR and IR spectroscopy provide basic structural information, more sophisticated methods are required for a deeper analysis of complex derivatives. researchgate.net

Two-dimensional NMR (2D-NMR) spectroscopy, for instance, can elucidate complex connectivity and spatial relationships between atoms within a molecule. numberanalytics.com X-ray crystallography remains the gold standard for determining the precise solid-state structure, providing invaluable insights into intermolecular interactions that govern the material's properties. nih.gov Furthermore, techniques like Raman spectroscopy and terahertz spectroscopy can probe the vibrational modes of the molecule, offering a detailed fingerprint for identification and analysis of conformational changes. azooptics.comunizar-csic.es The application of these advanced characterization tools will be instrumental in designing and synthesizing novel derivatives of this compound with tailored properties.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Property Estimation

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. rjptonline.org For this compound, these computational tools can significantly accelerate the discovery and optimization of synthetic routes and the prediction of molecular properties. ML algorithms can be trained on vast datasets of chemical reactions to predict the most efficient reaction conditions, including catalysts, solvents, and temperatures, for the synthesis of this aldehyde and its derivatives. sesjournal.comibm.com This predictive power can drastically reduce the number of experiments required, saving time and resources.

Expanding the Scope of Bioactive Scaffolds through Novel Derivatization Strategies

Aromatic aldehydes serve as versatile building blocks in the synthesis of a wide array of bioactive molecules. amazonaws.com The unique substitution pattern of this compound offers a rich platform for the development of novel bioactive scaffolds. Future research will likely focus on strategic derivatization of its functional groups—the aldehyde, bromo, ethoxy, and methoxy (B1213986) moieties—to explore new chemical space and biological activities.

For example, the aldehyde group can be readily converted into imines, oximes, or hydrazones, leading to compounds with potential antimicrobial or anticancer properties. nih.gov The bromine atom can participate in cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the molecule's bioactivity. The ethoxy and methoxy groups can also be modified to fine-tune the compound's solubility and pharmacokinetic properties. Through these innovative derivatization strategies, this compound can be transformed into a diverse library of compounds for screening against various biological targets.

Targeted Applications in Emerging Areas of Chemical Biology and Pharmaceutical Development

The structural features of this compound make it an intriguing candidate for applications in the burgeoning fields of chemical biology and pharmaceutical development. Substituted benzaldehydes have shown promise in a variety of therapeutic areas. google.comnih.govgoogle.com The specific combination of substituents in this molecule could lead to unique biological activities.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-bromo-5-ethoxy-4-methoxybenzaldehyde in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to minimize inhalation risks (no volatility data available, but analogous brominated aldehydes require precautions) .

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist. Avoid ingestion; rinse mouth and seek medical attention if exposed .

- Storage : Keep in a tightly sealed container in a dry, ventilated area away from ignition sources .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS to assess purity, referencing retention times against known standards .

- Spectroscopy :

- NMR : Analyze and NMR spectra to confirm substitution patterns (e.g., methoxy at C4, ethoxy at C5, bromine at C3). Compare with databases for analogous compounds (e.g., 3-ethoxy-4-methoxybenzaldehyde, CAS 1131-52-8) .

- IR : Identify aldehyde (C=O stretch ~1700 cm) and ether (C-O-C ~1250 cm) functional groups .

- Elemental Analysis : Verify molecular formula (CHBrO) via combustion analysis or high-resolution mass spectrometry .

Q. What synthetic routes are reported for this compound?

- Methodological Answer :

- Stepwise Functionalization :

Start with vanillin (4-hydroxy-3-methoxybenzaldehyde).

Ethoxylate C5 via Williamson ether synthesis using ethyl bromide and a base (e.g., KCO) .

Brominate C3 using N-bromosuccinimide (NBS) in a radical-initiated reaction (light or AIBN) .

- Alternative Route : Direct bromination of 5-ethoxy-4-methoxybenzaldehyde under electrophilic conditions (e.g., Br/FeBr), though regioselectivity may require optimization .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Bromine acts as a strong electron-withdrawing group, activating the benzene ring toward nucleophilic aromatic substitution (SNAr) at the para position.

- Applications :

- Suzuki-Miyaura Coupling : Use Pd catalysts to replace Br with aryl/alkyl groups. Optimize conditions (e.g., solvent, base) using DFT calculations to predict activation barriers .

- Buchwald-Hartwig Amination : Introduce amines at C3 via Pd-mediated coupling, leveraging bromine’s leaving group ability .

- Challenges : Steric hindrance from ethoxy and methoxy groups may reduce reaction yields; use bulky ligands (e.g., XPhos) to mitigate .

Q. What computational methods are suitable for predicting the stability and electronic properties of this compound?

- Methodological Answer :

- DFT Studies :

- Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and assess redox stability .

- Simulate IR and NMR spectra for comparison with experimental data .

- Molecular Dynamics (MD) : Model solvation effects in common solvents (e.g., DMSO, ethanol) to predict aggregation behavior .

- Reactivity Predictions : Use Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .

Q. How can researchers resolve contradictions in toxicity data for brominated benzaldehydes?

- Methodological Answer :

- Tiered Testing :

In Silico : Predict toxicity via QSAR models (e.g., EPA TEST) for initial risk assessment .

In Vitro : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity .

In Vivo : Use zebrafish embryos (Danio rerio) to evaluate acute toxicity (LC) if conflicting data persist .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.